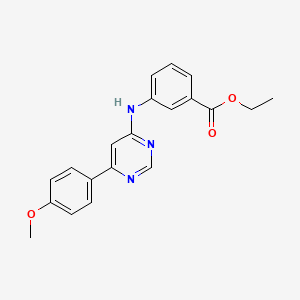

Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate

Description

Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate is a pyrimidine-derived compound featuring a benzoate ester backbone substituted with a 4-methoxyphenyl group at the pyrimidine ring’s 6-position. The 4-methoxy group on the phenyl ring may enhance solubility or modulate electronic properties, influencing binding interactions with target proteins .

Properties

CAS No. |

920528-61-6 |

|---|---|

Molecular Formula |

C20H19N3O3 |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

ethyl 3-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]benzoate |

InChI |

InChI=1S/C20H19N3O3/c1-3-26-20(24)15-5-4-6-16(11-15)23-19-12-18(21-13-22-19)14-7-9-17(25-2)10-8-14/h4-13H,3H2,1-2H3,(H,21,22,23) |

InChI Key |

XMDUACXSGLAJCU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=NC=NC(=C2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate typically involves a multi-step process. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials, such as 4-methoxybenzaldehyde and guanidine, under specific conditions.

Substitution Reaction: The synthesized pyrimidine ring is then subjected to a substitution reaction with ethyl 3-aminobenzoate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.

Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate with analogs from the provided evidence, focusing on structural variations, substituent effects, and inferred pharmacological implications.

Substituted Pyrimidine-Benzoate Derivatives

Functional Group Analysis

- Methoxy vs. Trifluoromethyl Groups : The 4-methoxy group in the target compound improves solubility compared to the electron-withdrawing trifluoromethyl group in ’s analog, which may enhance binding affinity but reduce bioavailability .

- Heterocyclic Extensions: The thieno-pyrimidinone system in ’s compound adds conformational rigidity, likely improving target specificity but increasing synthetic complexity .

Pharmacological Implications

- Target Selectivity : The target compound’s 4-methoxyphenyl group may favor interactions with hydrophobic pockets in kinases (e.g., CDK or EGFR), whereas the trifluoromethyl analog in could target enzymes requiring strong electron-withdrawing groups .

- Metabolic Stability : Sulfonyl and trifluoromethyl groups () enhance resistance to oxidative metabolism compared to the target compound’s methoxy group, which is prone to demethylation .

Table 1: Key Properties of Selected Analogs

Key Observations :

- The target compound’s lower LogP compared to CAS 5448-04-4 suggests better aqueous solubility, critical for oral bioavailability.

- The thieno-pyrimidinone analog’s additional hydrogen bond donors may improve target binding but reduce membrane permeability .

Biological Activity

Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

This compound features a pyrimidine ring substituted with a methoxyphenyl group and an ethyl ester moiety. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological pathways, particularly those involved in cancer and inflammatory responses. The following mechanisms have been observed:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit key enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways : this compound may influence signaling pathways like the MAPK/ERK pathway, which is crucial in cell proliferation and survival.

Antitumor Activity

Studies have shown that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.2 |

| This compound | A549 (Lung Cancer) | 12.5 |

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

-

In Vivo Efficacy

A study conducted on mice with induced tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis in tumor cells. -

Cell Culture Studies

In a controlled laboratory setting, human cancer cell lines treated with varying concentrations of the compound exhibited dose-dependent inhibition of cell proliferation. Flow cytometry analysis revealed an increase in apoptotic cells after treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.